![molecular formula C15H11N5O B12577568 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol CAS No. 189638-62-8](/img/structure/B12577568.png)
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazinoindole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol involves its interaction with iron ions, which are crucial for various cellular processes. The compound acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These derivatives have shown potential as antiviral and anticancer agents.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This compound has been studied for its DNA binding properties and potential as a chemotherapeutic agent.
Uniqueness
3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol stands out due to its specific interaction with iron ions, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable lead compound for further research and development in cancer therapy .
Propriétés
Numéro CAS |
189638-62-8 |
|---|---|
Formule moléculaire |
C15H11N5O |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
5-hydroxy-N-phenyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N5O/c21-20-12-9-5-4-8-11(12)13-14(20)17-15(19-18-13)16-10-6-2-1-3-7-10/h1-9,21H,(H,16,17,19) |
Clé InChI |
YUQKOYBVZYIMPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=C(C4=CC=CC=C4N3O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


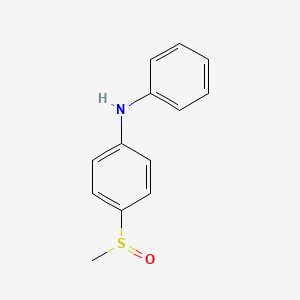
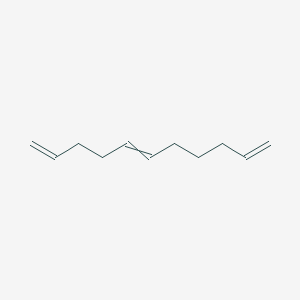
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
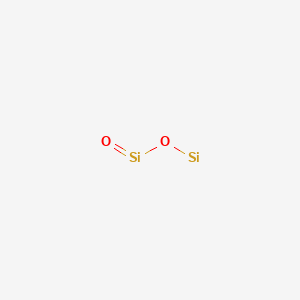
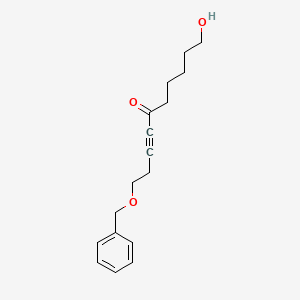
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
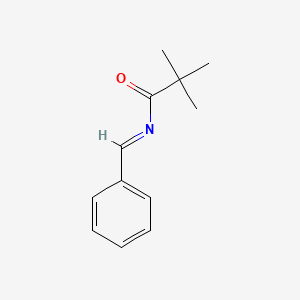
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
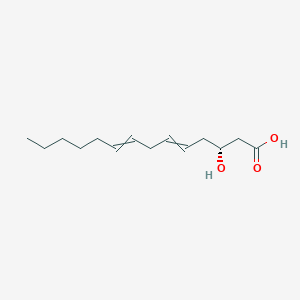
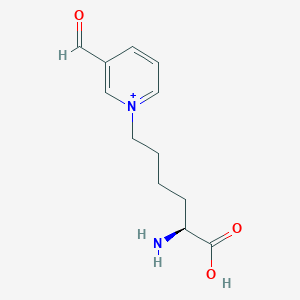
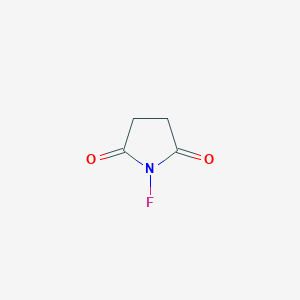
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

